molecular formula C12H16BrNO B2731265 2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol CAS No. 1293114-76-7

2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol

Cat. No. B2731265
CAS RN: 1293114-76-7
M. Wt: 270.17
InChI Key: PSPNNRVZAWGHPK-UHFFFAOYSA-N
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Description

The compound “2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol” is a complex organic molecule. It contains a bromobenzyl group, a cyclopropyl group, and an amino-ethanol group . The bromobenzyl group is derived from benzene, a six-membered ring consisting of carbon atoms with alternating single and double bonds . The cyclopropyl group is a three-membered carbon ring, and the amino-ethanol group contains an amine (-NH2) and an alcohol (-OH) functional group .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a bromobenzyl group, a cyclopropyl group, and an amino-ethanol group. The bromine atom in the bromobenzyl group would be expected to add significant weight to the molecule .


Chemical Reactions Analysis

The compound “this compound” could undergo various chemical reactions. For instance, the bromine atom in the bromobenzyl group could potentially be replaced via nucleophilic substitution reactions . The cyclopropyl group might undergo ring-opening reactions under certain conditions .

Scientific Research Applications

Synthesis and Characterization

  • Studies on compounds with structural similarities, such as benzoxazines and benzimidazole derivatives, explore synthesis routes and photophysical characterizations. These works demonstrate the importance of specific functional groups and structural motifs in determining the properties and potential applications of these compounds, such as photostability and electron transfer mechanisms, which could be relevant for designing new materials or pharmaceuticals (Pugh et al., 2015); (Raju et al., 2016).

Chemical Transformations

  • Research on cyclopropane and cyclobutyl compounds, similar to the cyclopropyl group in the specified compound, highlights the synthetic utility of these moieties in forming complex structures. These studies could provide insights into how the cyclopropyl group in "2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol" might be exploited in synthetic chemistry for the development of novel compounds (Kiefer et al., 1962); (Moore et al., 2014).

Photophysical Properties and Stability

  • The investigation of photophysical properties and photostability of organic compounds, particularly those related to heterocycles and aromatic systems, could inform potential applications of "this compound" in areas such as optical materials, sensors, or bioimaging, by understanding how substituent groups and structural modifications impact these properties (Saeed et al., 2021).

Environmental and Green Chemistry Applications

  • Research on environmentally benign synthesis processes, including the use of ethanol as a solvent and the development of greener synthetic methodologies, could be directly applicable to optimizing the synthesis and application of "this compound" in a more sustainable and eco-friendly manner (Kim et al., 2013).

Mechanism of Action

The mechanism of action of “2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol” would depend on its application. If used as a reagent in chemical reactions, its behavior would likely be influenced by the bromobenzyl and cyclopropyl groups .

Safety and Hazards

As with any chemical compound, handling “2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol” would require appropriate safety measures. The bromine atom in the bromobenzyl group could potentially make the compound hazardous . Therefore, it’s crucial to use personal protective equipment and follow standard safety protocols when handling this compound .

properties

IUPAC Name

2-[(3-bromophenyl)methyl-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-14(6-7-15)12-4-5-12/h1-3,8,12,15H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPNNRVZAWGHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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